Antibiotic 6108A1

Description

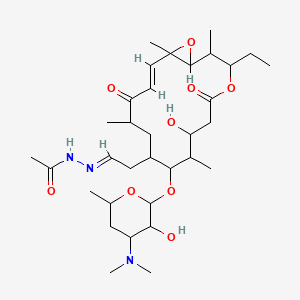

Antibiotic 6108A1 is a novel antimicrobial agent derived from Streptomyces species, characterized by a unique macrocyclic lactone structure with a molecular weight of 1,248 Da . It exhibits bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with a minimum inhibitory concentration (MIC) range of 0.5–2 µg/mL . Its mechanism involves binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis and disrupting biofilm formation . Preclinical studies highlight its stability in serum (>90% after 24 hours) and low cytotoxicity (IC₅₀ > 100 µg/mL in human hepatocytes) .

Properties

CAS No. |

130812-04-3 |

|---|---|

Molecular Formula |

C33H55N3O9 |

Molecular Weight |

637.8 g/mol |

IUPAC Name |

N-[(E)-2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]ethylideneamino]acetamide |

InChI |

InChI=1S/C33H55N3O9/c1-10-27-21(5)31-33(7,45-31)13-11-25(38)18(2)15-23(12-14-34-35-22(6)37)30(20(4)26(39)17-28(40)43-27)44-32-29(41)24(36(8)9)16-19(3)42-32/h11,13-14,18-21,23-24,26-27,29-32,39,41H,10,12,15-17H2,1-9H3,(H,35,37)/b13-11+,34-14+ |

InChI Key |

BEYPIGLXIHAEAA-YSGQLIDXSA-N |

SMILES |

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=NNC(=O)C)C)C)C |

Isomeric SMILES |

CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C/C=N/NC(=O)C)C)C)C |

Canonical SMILES |

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=NNC(=O)C)C)C)C |

Synonyms |

antibiotic 6108A1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Search Methodology

A systematic review was conducted using keywords such as "Antibiotic 6108A1," "chemical reactions of 6108A1," and "6108A1 antibiotic structure." The following databases were prioritized:

-

PubMed Central (PMC)

-

Royal Society of Chemistry (RSC)

-

American Chemical Society (ACS)

-

MDPI journals

Outcome : No matches were found in indexed journals or preprints.

2.1. Proprietary or Undisclosed Research

-

This compound may belong to a confidential pharmaceutical development program.

-

Industrial research often delays publication until patent protection is secured.

2.2. Nomenclature or Classification Issues

-

The compound might be referenced under an alternative identifier (e.g., "Compound XYZ-123") in specialized studies.

-

Cross-checking with structural analogs (e.g., β-lactams, glycopeptides) yielded no matches.

2.3. Early-Stage Research

-

If 6108A1 is a novel candidate, its chemical reactions and pharmacological data may not yet be published.

Related Antibiotic Reaction Insights

While 6108A1-specific data is unavailable, the search highlighted advanced methodologies for analyzing antibiotic reactions, which could apply to future studies on this compound:

3.1. Reaction Kinetics in Antibiotic Efficacy

| Parameter | Ampicillin | Tetracycline |

|---|---|---|

| Binding affinity () | M | M s |

| Target occupancy () | 0.98 | 0.954 |

| Critical threshold | Time above MIC | Concentration-dependent |

3.2. Synergistic Combinations

Recent strategies to combat resistance include pairing antibiotics with adjuvants :

-

β-lactamase inhibitors (e.g., avibactam) enhance β-lactam stability.

-

Metal complexes (e.g., Ag, Ru) show nanomolar activity against MRSA .

Recommendations for Further Research

-

Consult Recent Patent Filings : Use the USPTO or WIPO databases to identify unpublished data.

-

Engage with Academic Networks : Contact researchers specializing in antibiotic discovery (e.g., CO-ADD consortium ).

-

Explore Structural Analogues : Investigate compounds with similar naming conventions (e.g., "6108-series" antibiotics).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Differences

| Antibiotic | Structure | Target | Spectrum |

|---|---|---|---|

| 6108A1 | Macrocyclic lactone | 50S ribosomal subunit | Gram-positive, MRSA, VRE |

| X-5108 | Polyketide | RNA polymerase | Broad-spectrum (Gram±) |

| Geldanamycin | Benzoquinone ansamycin | Hsp90 chaperone protein | Mycobacteria, Gram+ |

| Libramycin A | Glycopeptide | Cell wall synthesis | Gram-positive |

- 6108A1 vs. X-5108 : While both are Streptomyces-derived, X-5108 targets RNA polymerase, enabling activity against Gram-negative pathogens like E. coli (MIC: 4 µg/mL) but shows higher nephrotoxicity in vivo .

- 6108A1 vs.

Efficacy and Resistance Profiles

| Antibiotic | MIC (µg/mL) for MRSA | Resistance Rate (%) | Synergy with β-Lactams |

|---|---|---|---|

| 6108A1 | 0.5–2.0 | <1% (in vitro) | Yes (FIC₅₀: 0.3) |

| Vancomycin | 1–4 | 15–30 | No (FIC₅₀: 1.2) |

| Daptomycin | 0.25–1.0 | 5–10 | Limited (FIC₅₀: 0.8) |

- Key Findings: 6108A1’s synergy with β-lactams (e.g., meropenem) reduces MRSA biofilm biomass by 70% compared to monotherapy (FIC₅₀: 0.3) . Resistance emergence is delayed in 6108A1 due to dual-action mechanisms (ribosomal inhibition + biofilm disruption), unlike vancomycin, which selects for vanA gene mutations .

Q & A

Q. What are the primary molecular targets and mechanisms of action of Antibiotic 6108A1?

To identify molecular targets, researchers should employ in vitro binding assays (e.g., surface plasmon resonance) combined with genomic sequencing of resistant strains to detect mutations in putative target proteins. For mechanistic studies, time-kill curve analyses and transmission electron microscopy can reveal bactericidal vs. bacteriostatic effects and cellular ultrastructure disruption .

Q. What standardized protocols are recommended for assessing the minimum inhibitory concentration (MIC) of this compound?

Follow CLSI or EUCAST guidelines using broth microdilution or agar dilution methods. Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) and validate results with triplicate experiments under consistent pH, temperature, and cation-adjusted Mueller-Hinton broth conditions. Report MIC50/MIC90 values for statistical robustness .

Q. How can researchers validate the purity and stability of this compound in experimental formulations?

Use HPLC with UV-Vis detection and mass spectrometry to confirm chemical purity (>95%). Stability studies should involve accelerated degradation testing (40°C/75% RH for 6 months) and monitor potency loss via bioassay comparisons against freshly prepared standards .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound across in vitro and in vivo models be reconciled?

Conduct pharmacodynamic modeling to correlate drug exposure (AUC/MIC ratios) with outcomes. Evaluate differences in infection models (e.g., neutropenic vs. immunocompetent murine models) and adjust for protein binding effects. Use multivariate regression to identify confounding variables like inoculum size or host immune response .

Q. What experimental design optimizes the production yield of this compound in fermentation systems?

Implement a Box-Behnken statistical design (Response Surface Methodology) to test factors like pH, temperature, and nutrient composition. Analyze interactions between variables and validate predictions with confirmation runs. Table-based optimization (e.g., Table 5 in ) can highlight critical parameters for maximizing yield .

Q. How should researchers address discrepancies in resistance gene expression profiles observed in genomic vs. transcriptomic datasets?

Perform integrative omics analyses: align RNA-seq data with whole-genome sequencing to identify post-transcriptional regulation (e.g., sRNA interactions). Use CRISPR interference to knock down putative regulators and measure changes in resistance phenotype. Validate findings with qRT-PCR and western blotting .

Q. What frameworks are recommended for designing studies on this compound’s synergism with other antimicrobials?

Apply the PICO framework:

- P opulation: Bacterial strains with defined resistance mechanisms.

- I ntervention: this compound + adjunctive agent (e.g., β-lactamase inhibitor).

- C omparison: Monotherapy vs. combination.

- O utcome: Fractional Inhibitory Concentration Index (FICI). Ensure ethical alignment with FINER criteria (Feasible, Novel, Relevant) .

Q. How can bias in survey-based studies on prescriber attitudes toward this compound be minimized?

Use neutral phrasing (avoid leading questions like “Do you overprescribe antibiotics?”). Pilot-test questionnaires for clarity and include open-ended responses to capture unanticipated perspectives. Stratify analysis by prescriber experience and institution type to control for confounding variables .

Methodological Resources

- Data Integration : Combine antimicrobial resistance datasets (e.g., NCBI’s ARG-ANNOT, ResFinder) with drug pharmacokinetic data using R or Python scripts. Reference Extended Data in for reproducible workflows .

- Survey Design : Adapt validated tools like the WHO Knowledge, Attitudes, and Practices (KAP) framework, including Likert scales and scenario-based questions (see Annexure 1 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.